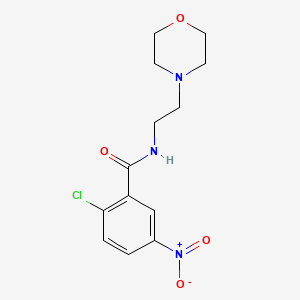

(2-Chloro-5-nitrophenyl)-N-(2-morpholin-4-ylethyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chloro-5-nitrophenyl)-N-(2-morpholin-4-ylethyl)formamide, also known as CNPF, is a synthetic organic compound that has been used in a variety of scientific research applications. CNPF is a member of the nitrophenylformamide family and is composed of an amide group, two nitrophenyl groups, and a chloro group. CNPF has been used in experiments that range from biochemical and physiological studies to drug development and environmental research.

科学的研究の応用

Green Solvent Synthesis

Formamides, including compounds related to "(2-Chloro-5-nitrophenyl)-N-(2-morpholin-4-ylethyl)formamide," are significant in the synthesis of pharmaceutically valuable compounds due to their chemical stability, non-toxicity, and non-corrosiveness. Specifically, the synthesis of N-formylmorpholine as a green solvent from morpholine and formic acid showcases the importance of formamides in providing environmentally friendly solutions for the synthesis of heterocyclic compounds (Ghasemi, 2018).

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of numerous biologically active molecules. For example, it has been used as an intermediate in the synthesis of anticancer drugs, highlighting its importance in medicinal chemistry. The synthesis of specific morpholin-4-yl derivatives illustrates the compound's utility in creating molecules with potential biological activities, such as small molecule anticancer drugs (Wang et al., 2016).

Imaging Agents for Parkinson's Disease

Another significant application is in the synthesis of imaging agents for Parkinson's disease, demonstrating the compound's relevance in neurodegenerative disease research. The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, from related compounds underlines the role of such chemicals in advancing diagnostic approaches (Wang et al., 2017).

Synthesis of Organic Compounds

Formamides are also pivotal in organic synthesis processes, including the reduction of nitroarenes and the synthesis of various organic molecules. For instance, the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts exemplifies the broader utility of formamides in organic chemistry (Watanabe et al., 1984).

作用機序

Target of Action

The primary targets of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide are currently unknown. This compound is a derivative of morpholine , which is known to be a versatile heterocyclic compound used in various therapeutic agents . .

Mode of Action

As a derivative of morpholine, it may share some of the biological activities of other morpholine derivatives . .

Biochemical Pathways

Morpholine derivatives have been found to possess various biological activities , suggesting that they may interact with multiple biochemical pathways.

特性

IUPAC Name |

2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O4/c14-12-2-1-10(17(19)20)9-11(12)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPFXWDONFUCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

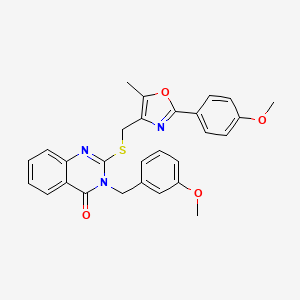

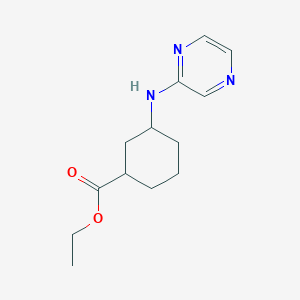

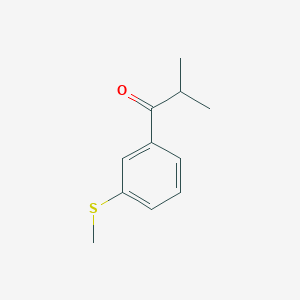

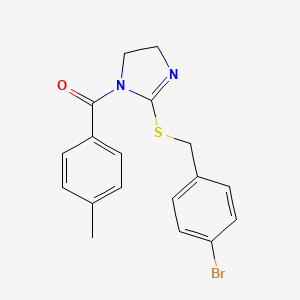

![N-(2-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2470787.png)

![2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2470788.png)

![tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2470791.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-3-(4-methoxyanilino)-N-methyl-2-phenylacrylamide](/img/structure/B2470793.png)

![2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2470794.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)